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molecular formula C6H14ClNO B1376309 4,4-Dimethyloxolan-3-amine hydrochloride CAS No. 15833-88-2

4,4-Dimethyloxolan-3-amine hydrochloride

Cat. No. B1376309
M. Wt: 151.63 g/mol
InChI Key: NOCVWQHRHSQVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329699B2

Procedure details

(4,4-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester (70 mg, 0.32 mmol) was dissolved in 3 mL of cold 4M HCl/dioxane and gradually warmed to room temperature with stirring. After the starting material was judged to be consumed by thin layer chromatography, the reaction mixture was concentrated to afford 4,4-dimethyl-tetrahydro-furan-3-ylamine hydrochloride which was used with further purification.
Name
(4,4-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[C:12]([CH3:14])([CH3:13])[CH2:11][O:10][CH2:9]1)(C)(C)C.[ClH:16].O1CCOCC1>>[ClH:16].[CH3:13][C:12]1([CH3:14])[CH2:11][O:10][CH2:9][CH:8]1[NH2:7] |f:1.2,3.4|

Inputs

Step One
Name
(4,4-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
Quantity
70 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1COCC1(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be consumed by thin layer chromatography
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1(C(COC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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